Fisetin

Vue d'ensemble

Description

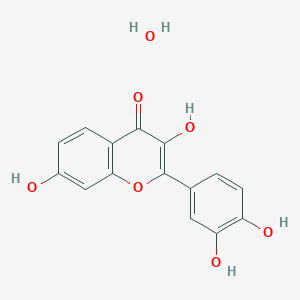

Fisetin (7,3′,4′-flavon-3-ol) is a flavonol from the flavonoid group of polyphenols. It can be found in various plants, where it serves as a yellow/ochre coloring agent. You’ll find it in fruits like strawberries, apples, persimmons, grapes, onions, and cucumbers . Its chemical formula is C15H10O6 .

Synthesis Analysis

This compound can be synthesized using various methods, including chemical synthesis and biotechnology . Researchers have explored its synthesis to ensure its suitability for pharmaceutical use .

Molecular Structure Analysis

The molecular formula of this compound is C15H10O6 , and it has a molecular weight of approximately 286.24 g/mol . Its structure consists of a flavone backbone with hydroxyl groups at specific positions .

Chemical Reactions Analysis

This compound exhibits antioxidant properties, reducing oxidative stress, ROS production, and neurotoxicity. It also regulates various signaling pathways, such as PI3K/Akt, Nrf2, NF-κB, and MAPK, to prevent oxidative stress and inflammation .

Applications De Recherche Scientifique

Neuroprotection and Oxidative Stress Reduction

Fisetin has been recognized for its potent neuroprotective effects, particularly in combating oxidative stress, a key factor in neurodegenerative diseases. Studies emphasize this compound's capacity to diminish oxidative stress, mitigate neurotoxicity and inflammation, and shield neural cells from apoptosis and degenerative conditions (Hassan et al., 2022). This compound interacts with cellular signaling pathways like PI3K/Akt, Nrf2, and NF-κB to exert its protective effects (Naeimi & Alizadeh, 2017).

Anticancer Potential of this compound

Cancer Prevention and Treatment

this compound has been extensively studied for its anticancer properties, showing promising results in inhibiting cancer cell growth and inducing apoptosis in various types of cancers. It modulates key enzymes and receptors involved in cancer progression, suggesting its potential as a complementary drug in cancer prevention and treatment (Kubina et al., 2022). This compound's action on signaling pathways like PI3K/AKT/mTOR and Wnt/β-catenin further supports its role in cancer chemoprevention (Farooqi et al., 2021).

This compound in Osteoporosis and Inflammation

Bone Health and Anti-Inflammatory Effects

this compound has been investigated for its effects on bone metabolism and osteoporosis. It exhibits mechanisms that inhibit osteoclast activity, potentially improving bone structure and strength (Soelaiman et al., 2013). Its polyphenolic nature contributes to anti-inflammatory activities, making it a candidate for drug development against inflammatory diseases (Mir & Masoodi, 2020).

Mécanisme D'action

Target of Action

It has been suggested that fisetin interacts with multiple cellular systems . It is also known to interact with DNA, the molecule responsible for the genetic propagation of most inherited traits .

Mode of Action

The exact mode of action of this compound is still under investigation. It is believed that this compound’s interaction with its targets leads to a variety of changes within the cell . These changes can influence cell growth, division, and function .

Biochemical Pathways

This compound is thought to affect multiple biochemical pathways. In plants, phenylalanine is converted to 4-coumaroyl-CoA in a series of steps known as the general phenylpropanoid pathway . One molecule of 4-coumaroyl-CoA is added to three molecules of malonyl-CoA to form tetrahydroxychalcone . Tetrahydroxychalcone is then converted into naringenin

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its interaction with multiple targets and pathways. It has been suggested that this compound has numerous therapeutic properties, including anti-inflammatory, antioxidant, and neurotrophic effects .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Fisetin interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the function of several enzymes including tyrosinase, α-glucosidase, and aldose reductase . This compound also interacts with proteins such as kinases, transcription factors, and growth factors, modulating their activity and influencing cellular processes .

Cellular Effects

This compound has a wide range of effects on cells. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer . This compound also influences gene expression by modulating the activity of various transcription factors . Furthermore, it can affect cellular metabolism by inhibiting certain metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to the ATP-binding site of kinases, inhibiting their activity . It can also bind to transcription factors, altering their ability to regulate gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, prolonged exposure to this compound can lead to changes in cell morphology and viability . This compound is relatively stable, but it can undergo degradation under certain conditions .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Lower doses of this compound have been found to have beneficial effects, such as reducing inflammation and oxidative stress . High doses of this compound can have toxic effects, leading to cell death .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can inhibit the activity of certain metabolic enzymes, leading to changes in metabolite levels . For example, this compound can inhibit the activity of aldose reductase, a key enzyme in the polyol pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues by various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature . Once inside the cell, this compound can bind to various proteins and biomolecules, influencing its distribution within the cell .

Subcellular Localization

This compound can be found in various subcellular compartments. It can localize to the cytoplasm, where it interacts with various enzymes and proteins . This compound can also localize to the nucleus, where it can influence gene expression by modulating the activity of transcription factors .

Propriétés

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,7-dihydroxychromen-4-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6.H2O/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7;/h1-6,16-18,20H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHFUROKCOMWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583773 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-1-benzopyran-4-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345909-34-4 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-1-benzopyran-4-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

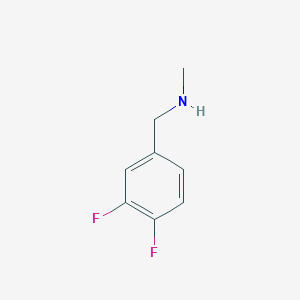

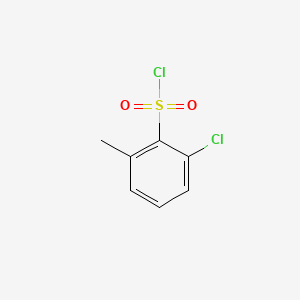

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B1591533.png)

![[(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate](/img/structure/B1591538.png)